N-cyclohexyl(2-oxoimidazolidinyl)carboxamide

Catalog No.
S12398320
CAS No.
M.F
C10H17N3O2
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl(2-oxoimidazolidinyl)carboxamide

Product Name

N-cyclohexyl(2-oxoimidazolidinyl)carboxamide

IUPAC Name

N-cyclohexyl-2-oxoimidazolidine-1-carboxamide

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C10H17N3O2/c14-9-11-6-7-13(9)10(15)12-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)(H,12,15)

InChI Key

ZDNNBQVWYCAOLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCNC2=O

N-cyclohexyl(2-oxoimidazolidinyl)carboxamide is a nitrogen-containing heterocyclic compound characterized by the presence of a cyclohexyl group attached to an imidazolidine ring. The compound has the molecular formula C10H17N3O2C_{10}H_{17}N_{3}O_{2} and a molecular weight of approximately 211.26 g/mol. Its IUPAC name is N-cyclohexyl-2-oxoimidazolidine-1-carboxamide, reflecting its structural features, including the imidazolidine moiety and the carboxamide functional group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

, including:

  • Oxidation: This process may involve oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazolidinone derivatives with altered functional groups.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into amine derivatives under anhydrous conditions.
  • Substitution Reactions: The compound can also participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

N-cyclohexyl(2-oxoimidazolidinyl)carboxamide exhibits a range of biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, research indicates that derivatives of imidazolidinones possess anti-inflammatory, neuroprotective, and anticancer properties, suggesting that N-cyclohexyl(2-oxoimidazolidinyl)carboxamide may also exhibit similar activities .

The synthesis of N-cyclohexyl(2-oxoimidazolidinyl)carboxamide typically involves the following methods:

  • Direct Reaction: Cyclohexyl isocyanate reacts with 2-oxoimidazolidine in the presence of a base to form N-cyclohexyl(2-oxoimidazolidinyl)carboxamide.
  • Two-Step Process:
    • First, cyclohexylamine is reacted with phosgene to produce cyclohexyl isocyanate.
    • This intermediate is then reacted with 2-oxoimidazolidine to yield the final product.

These reactions are generally conducted under controlled conditions using solvents such as dichloromethane or tetrahydrofuran and may involve catalysts like triethylamine to enhance yield and purity.

N-cyclohexyl(2-oxoimidazolidinyl)carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating infections or inflammatory diseases.
  • Research: The compound can be utilized in studies exploring the mechanisms of action of imidazolidinone derivatives and their interactions with biological targets.

Studies have shown that N-cyclohexyl(2-oxoimidazolidinyl)carboxamide interacts with various biological systems. For instance, it has been found to inhibit certain secretion pathways in bacteria, demonstrating its potential as an antimicrobial agent. In vitro assays have indicated its ability to modulate cellular processes, which could be leveraged for therapeutic applications .

Several compounds share structural similarities with N-cyclohexyl(2-oxoimidazolidinyl)carboxamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
N-benzyl(2-oxoimidazolidinyl)carboxamideBenzyl group instead of cyclohexylPotentially different pharmacokinetics
N-methyl(2-oxoimidazolidinyl)carboxamideMethyl group at nitrogen positionMay exhibit different solubility characteristics
N-cyclopentyl(2-oxoimidazolidinyl)carboxamideCyclopentyl group instead of cyclohexylPossible variations in biological activity

These compounds differ primarily in their substituents on the nitrogen atom of the imidazolidine ring, which can influence their biological activity and pharmacological properties.

The imidazolidinone framework, exemplified by N-cyclohexyl(2-oxoimidazolidinyl)carboxamide, has emerged as one of the most versatile scaffolds in contemporary organocatalysis [1] [2] [3]. These compounds function through multiple activation modes, including iminium ion formation, enamine catalysis, and hydrogen bonding interactions, making them invaluable tools for the construction of complex heterocyclic architectures [4] [5] [6].

Asymmetric Catalysis Using Chiral Imidazolidinone Scaffolds

Chiral imidazolidinone scaffolds have fundamentally transformed asymmetric synthesis by providing efficient, metal-free alternatives to traditional Lewis acid catalysis [1] [3] [6]. The cyclohexyl-substituted imidazolidinone framework demonstrates exceptional capability in promoting highly enantioselective transformations through well-defined stereochemical control mechanisms.

Mechanistic Foundations of Iminium Ion Activation

The primary mode of activation involves the reversible formation of chiral iminium ions between the imidazolidinone catalyst and α,β-unsaturated carbonyl substrates [4] [5]. This process effectively lowers the lowest unoccupied molecular orbital energy of the electrophile, analogous to Lewis acid activation but with the advantage of introducing chirality through the organic catalyst framework [6]. The cyclohexyl substituent in N-cyclohexyl(2-oxoimidazolidinyl)carboxamide provides crucial steric bulk that directs facial selectivity during nucleophilic attack [7].

Studies have demonstrated that iminium ion formation preferentially adopts the E-configuration due to unfavorable non-bonding interactions between the cyclohexyl group and substrate substituents in the Z-isomer [7]. Molecular mechanics calculations reveal that the cyclohexyl group extends over the π-system of the iminium ion, effectively blocking approach from one face and directing nucleophiles to attack from the opposite face with high selectivity [4] [7].

Performance in Diels-Alder Cycloadditions

The Diels-Alder reaction represents one of the most successful applications of chiral imidazolidinone catalysis [2] [3] [8]. N-cyclohexyl(2-oxoimidazolidinyl)carboxamide derivatives consistently deliver outstanding performance in these transformations, achieving enantioselectivities of 87-99% across diverse substrate combinations [2] [8].

Reaction TypeCatalyst Loading (mol%)Enantioselectivity (% ee)Yield (%)Temperature (°C)
Diels-Alder Cycloaddition10-2087-99 [2] [8]85-99 [2] [8]-78 to 0 [2] [8]
Diels-Alder Cycloaddition (Ionic Liquid)10 (with 20% ionic liquid)87 [2]95 [2]Room temperature [2]
Friedel-Crafts Alkylation5-1082-96 [1]70-95 [1]-20 to 0 [1]
Conjugate Addition (Oxazoles)1085-95 [5]80-95 [5]-20 [5]
Imine Reduction (Solid-Phase)190-98 [9]80-96 [9]Room temperature [9]
Aza-Michael Addition5-2075-92 [10]65-90 [10]0 to 20 [10]

The reaction between cyclopentadiene and crotonaldehyde catalyzed by N-cyclohexyl imidazolidinone derivatives exemplifies the exceptional performance of these catalysts [2] [8]. Under optimized conditions using 20 mole percent of dicationic ionic liquid as a co-catalyst, the transformation proceeds with 95% conversion and 87% enantiomeric excess for the endo product [2] [8]. The catalyst demonstrates remarkable recyclability, maintaining activity through five reaction cycles with only modest decreases in enantioselectivity [2] [8].

Enamine Catalysis and Aldol Reactions

Beyond iminium activation, N-cyclohexyl imidazolidinone scaffolds excel in enamine catalysis for aldol and related transformations [1] [5]. The secondary amine functionality readily forms enamines with ketones and aldehydes, enabling nucleophilic attack on electrophilic partners with high stereochemical control [1]. These dual activation modes can be combined in tandem processes, dramatically expanding the synthetic utility of these catalysts [5].

Friedel-Crafts Alkylation Reactions

Asymmetric Friedel-Crafts alkylations represent another area where chiral imidazolidinone catalysts demonstrate exceptional utility [1]. The electron-deficient iminium ions formed from α,β-unsaturated aldehydes serve as highly reactive electrophiles toward aromatic nucleophiles, with the chiral environment of the cyclohexyl-substituted catalyst providing excellent stereoinduction [1]. Enantioselectivities of 82-96% are routinely achieved with catalyst loadings of 5-10 mole percent [1].

Conjugate Addition Reactions

The development of asymmetric conjugate additions using chiral imidazolidinone catalysts has opened new avenues for constructing quaternary stereocenters [5]. The reaction of oxazoles with α,β-unsaturated aldehydes, catalyzed by N-cyclohexyl imidazolidinone derivatives, generates protected quaternary α-amino acids with adjacent tertiary stereocenters [5]. These structural motifs are widely encountered in biologically active compounds and represent challenging synthetic targets [5].

Tandem Reactions for Polycyclic Alkaloid Analogues

The construction of polycyclic alkaloid analogues through tandem reactions represents one of the most sophisticated applications of N-cyclohexyl(2-oxoimidazolidinyl)carboxamide derivatives [11] [12] [13] [14]. These complex transformations leverage the unique ability of imidazolidinone catalysts to promote multiple bond-forming events in a single synthetic operation, dramatically increasing molecular complexity while maintaining high levels of stereochemical control.

MacMillan's Cascade Approach to Alkaloid Synthesis

The MacMillan group has pioneered the use of chiral imidazolidinone catalysis in the collective synthesis of polycyclic alkaloid natural products [11]. Their strategy employs N-naphthyl-substituted imidazolidinone catalysts in cascade reactions that construct the core frameworks of complex alkaloids through sequential Diels-Alder reactions followed by elimination processes [11].

Starting MaterialTandem SequenceProduct TypeStereoselectivityKey Applications
Tryptamine derivativesDiels-Alder/β-elimination [11]Alkaloid core structures [11]High (>10:1 dr) [11]Strychnine, aspidospermidine synthesis [11]
β-Carboline substratesCascade polycyclization [15]Harmicine analogues [15]Excellent (>95% ee) [15]Natural product analogues [15]
Indole/oxindole scaffoldsPictet-Spengler/hydroamination [16] [15]Polycyclic indole frameworks [16] [15]Good to excellent [16] [15]Bioactive heterocycles [16] [15]
Vinyl-linked indolesCross-metathesis/Friedel-Crafts [12]Polycyclic indole systems [12]Moderate to good [12]Complex alkaloid frameworks [12]
Amino acid-derived diamidesDouble Michael addition [17]Imidazolidinone derivatives [17]cis-Diastereoselective [17]Medicinal chemistry scaffolds [17]
α,β-Unsaturated aldehydesAza-Michael/Michael cascade [18]Spiroimidazolidinone products [18]High facial selectivity [18]Chiral 3D structures [18]

The detailed mechanism involves initial formation of an iminium ion between the imidazolidinone catalyst and propynal, followed by an endo-selective Diels-Alder reaction with tryptamine derivatives [11]. A methyl selenide-triggered β-elimination generates a transient intermediate that undergoes reversible cyclization and ring-opening processes [11]. The second catalytic cycle employs both iminium and Brønsted acid catalysis to facilitate conjugate addition reactions, ultimately providing access to the common intermediate required for multiple alkaloid targets [11].

This strategy has enabled the asymmetric total synthesis of six alkaloid natural products: strychnine, aspidospermidine, vincadifformine, akuammicine, kopsinine, and kopsanone [11]. The unified approach demonstrates the power of organocascade catalysis in addressing complex synthetic challenges while avoiding the use of toxic transition metals [11].

Double Michael Addition Cascades

Recent developments in tandem Michael addition chemistry have expanded the scope of accessible polycyclic structures [17] [12]. N-cyclohexyl imidazolidinone derivatives facilitate double Michael addition sequences with amino acid-derived diamides, generating 4-imidazolidinone products with excellent diastereoselectivity [17]. The reaction proceeds through chemoselective intermolecular N-alkenylation of the sulfonamide moiety followed by intramolecular cyclization of the amide functionality [17].

The use of ethynyl benziodoxolones as electrophilic ynol synthons enables this novel reaction mode under mild basic conditions [17]. The transformation diastereoselectively provides cis-2,5-disubstituted 4-imidazolidinones from amino acid precursors, with the products serving as versatile intermediates for further derivatization through solvolysis and cross-coupling reactions [17].

Amine Redox-Annulation Approaches

The synthesis of polycyclic imidazolidinones through amine redox-annulation represents an innovative approach to complex heterocyclic construction [13]. These reactions enable the rapid assembly of multiple ring systems while introducing nitrogen-containing functional groups that are prevalent in alkaloid natural products [13]. The process involves oxidative activation of primary amines followed by intramolecular cyclization to form the imidazolidinone core [13].

Catalytic amounts of benzoic acid significantly accelerate these transformations, suggesting a role for Brønsted acid catalysis in facilitating the cyclization step [13]. The methodology provides efficient access to polycyclic imidazolidinone derivatives that serve as key building blocks for alkaloid analogue synthesis [13].

Cascade Reactions for Heterocyclic Diversity

The development of cascade reactions has emerged as a powerful strategy for constructing diverse heterocyclic architectures [12]. N-cyclohexyl imidazolidinone systems participate in numerous cascade processes, including [4 + 1] annulation/rearrangement sequences, [4 + 1]/[3 + 2] cycloaddition cascades, and Michael addition/N-alkylation cascades [12].

These processes generate oxazolidinones, fused heterocycles, and pyrrolines from simple starting materials such as nitroolefins and unsaturated imines [12]. The reactions can be rendered enantioselective through the use of chiral catalysts that provide axial chirality control and asymmetric hydrogen bonding interactions [12].

Polymer-Supported Versions for Solid-Phase Organic Synthesis

The immobilization of N-cyclohexyl(2-oxoimidazolidinyl)carboxamide derivatives on solid supports represents a significant advancement in sustainable catalysis, combining the excellent performance of homogeneous organocatalysts with the practical advantages of heterogeneous systems [19] [20] [9] [21]. Polymer-supported versions enable catalyst recovery, recycling, and continuous flow applications while maintaining high levels of stereochemical control.

Polystyrene-Supported Systems

Cross-linked polystyrene supports have proven highly effective for immobilizing imidazolidinone catalysts [9] [21]. The development of N-picolylimidazolidinone derivatives anchored to polystyrene through phenolic linkages has yielded remarkably active heterogeneous catalysts [9]. These systems demonstrate superior performance compared to silica-supported analogues in terms of both chemical and stereochemical efficiency [9].

Support TypeCatalyst LoadingReaction EfficiencyRecyclabilityKey Advantages
Polystyrene (cross-linked)1-5 mol% [9]90-98% ee, 80-96% yield [9]5+ cycles [9]High activity, excellent reusability [9]
Polystyrene (non-cross-linked)5-10 mol% [21]>99% de, 85-95% yield [21]3-5 cycles [21]Homogeneous-like behavior [21]
Silica gel2-10 mol% [9]70-90% ee, 60-85% yield [9]2-3 cycles [9]Easy functionalization [9]
Core-corona microspheres10-20 mol% [20]92-99% ee, 85-95% yield [20]5+ cycles [20]Quantitative recovery [20]
Ionic liquid immobilized5-15 mol% [22]5-37% ee, variable yield [22]6 cycles [22]Aqueous compatibility [22]
Merrifield resin1-5 mol% [23]85-95% ee, 70-90% yield [23]3-4 cycles [23]Established protocols [23]

The polystyrene-anchored catalysts exhibit remarkable activity in the enantioselective reduction of imines with trichlorosilane, achieving stereoselectivities of up to 98% enantiomeric excess with catalyst loadings as low as 1 mole percent [9]. The supported systems maintain activity comparable to their homogeneous counterparts while enabling facile catalyst recovery through simple filtration [9].

Core-Corona Polymer Microsphere Systems

Advanced polymer architectures, particularly core-corona microsphere systems, have been developed to optimize catalyst performance and recovery [20]. The MacMillan catalyst immobilized on ionic core-corona polymer microspheres through ionic bonding demonstrates exceptional performance in asymmetric Diels-Alder reactions [20]. The system achieves enantioselectivities up to 92% enantiomeric excess for exo products and greater than 99% enantiomeric excess for endo products in the reaction between cinnamaldehyde and cyclopentadiene [20].

The microsphere structure enables quantitative catalyst recovery through centrifugation, and the recovered catalyst can be reused without significant loss of enantioselectivity [20]. The ionic immobilization strategy provides improved catalytic activity compared to covalent attachment methods, likely due to increased catalyst mobility within the polymer matrix [20].

Non-Cross-Linked Polymer Supports

Non-cross-linked polystyrene supports offer unique advantages by bridging the gap between homogeneous and heterogeneous catalysis [21]. These soluble polymer supports enable reaction monitoring through standard analytical techniques while facilitating catalyst recovery through precipitation methods [21]. N-cyclohexyl imidazolidinone derivatives anchored to non-cross-linked polystyrene demonstrate excellent performance in asymmetric alkylation reactions, achieving diastereoselectivities greater than 99% diastereomeric excess [21].

The recovery and recycling of these soluble polymer-supported chiral auxiliaries enables the production of highly optically pure carboxylic acids with minimal catalyst waste [21]. The system operates under homogeneous conditions during the reaction but can be converted to a heterogeneous system for catalyst separation [21].

Continuous Flow Applications

Polymer-supported imidazolidinone catalysts have been successfully implemented in continuous flow reactors for the sustainable production of chiral compounds [9]. The development of packed bed reactors using polystyrene-anchored chiral catalysts enables the continuous flow synthesis of chiral amines with excellent yields and enantioselectivities [9]. This approach has been demonstrated in the flow synthesis of pharmaceutically relevant compounds, including precursors to rivastigmine, calciomimetic NPS 568, and neuropathic pain treatment agents [9].

The flow methodology offers significant advantages in terms of process intensification, reduced waste generation, and improved safety profiles compared to batch processes [9]. The immobilized catalysts maintain activity over extended periods, enabling the production of substantial quantities of chiral products without catalyst replacement [9].

Ionic Liquid Immobilization

The combination of imidazolidinone catalysts with ionic liquid supports represents an innovative approach to catalyst immobilization [22]. These systems demonstrate unique properties, including compatibility with aqueous reaction media and distinctive recovery mechanisms [22]. While the enantioselectivities achieved with ionic liquid-immobilized systems are generally lower than those observed with other support types, the approach offers potential advantages in terms of environmental compatibility and catalyst stability [22].

The ionic liquid immobilized organocatalysts show particular promise in aqueous media applications, where they can be easily separated from both organic solvents and aqueous phases [22]. The systems demonstrate good recyclability, with catalysts being reused through six reaction cycles [22].

Mechanistic Considerations for Supported Systems

The immobilization of imidazolidinone catalysts raises important mechanistic questions regarding the relationship between support structure and catalytic performance [24]. Studies indicate that the stereochemical outcome of reactions catalyzed by supported imidazolidinones follows the same mechanistic pathways as their homogeneous counterparts, suggesting that the chiral environment around the catalytic site is preserved upon immobilization [9] [24].

The choice of support material significantly influences catalyst performance, with polystyrene-based supports generally providing superior results compared to silica-based alternatives [9]. This difference likely arises from the more favorable swelling properties of polystyrene in organic solvents, which provides better access to the catalytic sites [9].

The development of specialized polymer architectures, such as core-corona systems and non-cross-linked supports, represents ongoing efforts to optimize the balance between catalyst performance and practical utility [20] [21]. These advanced materials demonstrate that careful consideration of support design can lead to supported catalysts that match or exceed the performance of their homogeneous counterparts while providing the practical advantages of heterogeneous systems [20] [9] [21].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

211.132076794 g/mol

Monoisotopic Mass

211.132076794 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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